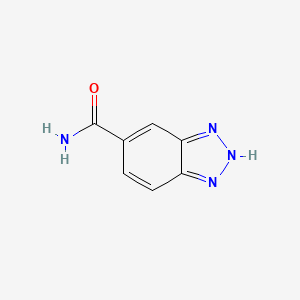

1H-1,2,3-benzotriazole-5-carboxamide

Übersicht

Beschreibung

1H-1,2,3-benzotriazole-5-carboxamide is a derivative of benzotriazole . It is known to be applicable as a corrosion inhibitor for copper in HNO3 solution . It can also be used as a reagent for the preparation of urea derivatives with mono- and N,N-disubstitution products .

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . A variety of halogenated synthons have been advantageously replaced by benzotriazole surrogates, with benefits in terms of increased stability and reduced toxicity .Molecular Structure Analysis

The molecular structure of 1H-1,2,3-benzotriazole-5-carboxamide is characterized by a benzotriazole fragment . This fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Chemical Reactions Analysis

Benzotriazole derivatives are known for their unique reactivity. They can act either as an acid or base, and they can also bind to other species, utilizing the lone pair electrons . Applying this property, the benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1H-1,2,3-benzotriazole-5-carboxamide: is utilized as a corrosion inhibitor , particularly for copper in nitric acid solutions . Its molecular structure allows it to form a complex with copper ions, creating a protective layer that prevents further oxidation and corrosion.

Antiproliferative Agent

This compound has been linked to antiproliferative effects, especially against human acute myeloid leukemia (AML) cells. The presence of the benzotriazole moiety is believed to interfere with cell division and proliferation, making it a potential candidate for cancer research .

Analytical Chemistry

In the realm of analytical chemistry, 1H-1,2,3-benzotriazole-5-carboxamide serves as a standard or reagent in various chemical analyses. Its stable structure and well-defined properties make it suitable for use in chromatography and mass spectrometry .

Chemical Building Block

The compound is a valuable chemical building block in synthetic chemistry. It’s used to construct more complex molecules, particularly in the development of pharmaceuticals and organic materials .

Life Science Research

As a life science research tool, 1H-1,2,3-benzotriazole-5-carboxamide is involved in the study of biochemical processes and pathways. It may be used to modulate enzymatic activities or to study protein interactions .

Advanced Battery Science

In advanced battery science, this compound could play a role in the development of new battery technologies. Its electrochemical properties might be harnessed to improve energy storage and efficiency .

Controlled Environment Applications

1H-1,2,3-benzotriazole-5-carboxamide: may also find applications in controlled environment settings, such as cleanrooms or laboratories, where its stability and low reactivity are essential .

Wirkmechanismus

Target of Action

1H-1,2,3-Benzotriazole-5-carboxamide is primarily used as a corrosion inhibitor , particularly for copper . It is also used as a reagent for the preparation of urea derivatives with mono- and N,N-disubstitution products .

Mode of Action

The compound interacts with its targets (such as copper) by forming a protective layer that prevents corrosion . In the case of urea derivatives, it acts as a reagent, facilitating the formation of mono- and N,N-disubstitution products .

Biochemical Pathways

Its role as a corrosion inhibitor suggests it may interact with oxidation-reduction processes to prevent metal degradation .

Result of Action

As a corrosion inhibitor, 1H-1,2,3-Benzotriazole-5-carboxamide effectively protects metals, particularly copper, from degradation . When used as a reagent, it aids in the synthesis of urea derivatives .

Safety and Hazards

Eigenschaften

IUPAC Name |

2H-benzotriazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H2,8,12)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNXBDIBOMELMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

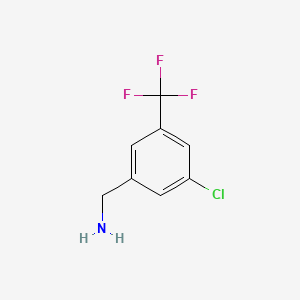

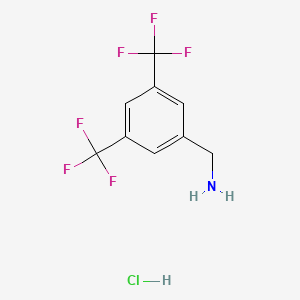

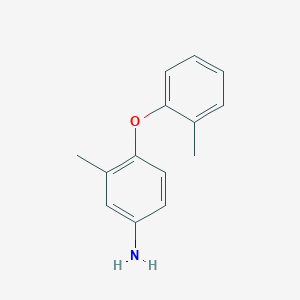

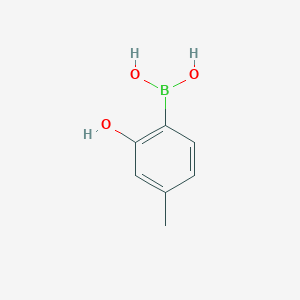

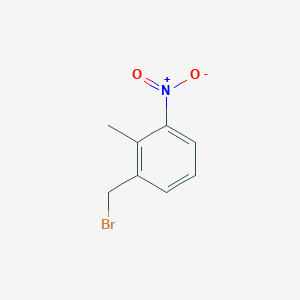

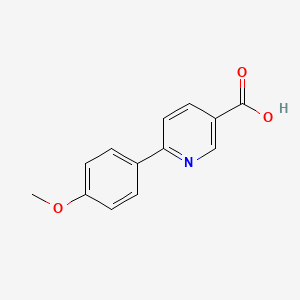

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)